Coluracetam

Übersicht

Beschreibung

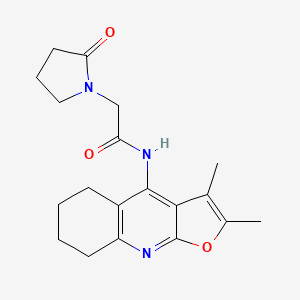

Coluracetam, also known by its chemical name N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-yl)-2-(2-oxo-1-pyrrolidinyl)acetamide, is a member of the racetam family of nootropic compounds. Initially developed by Mitsubishi Tanabe Pharma Corporation for the treatment of Alzheimer’s disease, it has since been explored for its potential benefits in enhancing cognitive function, memory, and mood .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Coluracetam wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von 2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]chinolin mit 2-Oxo-1-pyrrolidineacetamid beinhaltet. Die wichtigsten Schritte umfassen:

Bildung des Chinolinkernes: Dies beinhaltet Cyclisierungsreaktionen unter kontrollierten Bedingungen.

Anlagerung der Pyrrolidinylgruppe: Dieser Schritt erfordert in der Regel die Verwendung von Kupplungsreagenzien und Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren ist auf Effizienz, Kosteneffektivität und Einhaltung der regulatorischen Standards optimiert. Wichtige Überlegungen sind:

Reaktionsskalierbarkeit: Sicherstellung, dass die Reaktionen ohne Einbußen bei Ausbeute oder Reinheit hochskaliert werden können.

Reinigung: Einsatz von Techniken wie Kristallisation und Chromatographie, um die gewünschten Reinheitsgrade zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Coluracetam unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Dies kann unter bestimmten Bedingungen auftreten und zur Bildung oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und die Aktivität der Verbindung möglicherweise verändern.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, die ihre nootropen Eigenschaften verstärken oder abschwächen können.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsmittel: Einschließlich Natriumborhydrid oder Lithiumaluminiumhydrid.

Katalysatoren: Häufig in Substitutionsreaktionen eingesetzt, um die Reaktionsraten und Ausbeuten zu erhöhen.

Hauptprodukte: Die Hauptprodukte dieser Reaktionen sind modifizierte Formen von this compound, die unterschiedliche pharmakologische Eigenschaften haben können. Diese Derivate werden häufig untersucht, um Struktur-Wirkungs-Beziehungen zu verstehen.

4. Wissenschaftliche Forschungsanwendungen

This compound wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht:

Chemie: Untersucht wegen seiner einzigartigen chemischen Struktur und seines Potenzials zur Bildung neuer Derivate.

Biologie: Untersucht auf seine Auswirkungen auf Neurotransmittersysteme, insbesondere Acetylcholin.

Medizin: Untersucht auf sein Potenzial zur Behandlung kognitiver Störungen, Depressionen und Angstzustände.

Industrie: Wird bei der Entwicklung von Nootropika-Nahrungsergänzungsmitteln eingesetzt, die auf die Verbesserung der kognitiven Funktion und der Stimmung abzielen.

5. Wirkmechanismus

This compound verbessert in erster Linie die Aufnahme von Cholin mit hoher Affinität (HACU), der geschwindigkeitsbestimmenden Stufe bei der Synthese von Acetylcholin, einem wichtigen Neurotransmitter für Lernen und Gedächtnis . Durch die Erhöhung der Verfügbarkeit von Cholin steigert this compound die Acetylcholinproduktion und verbessert so die kognitiven Funktionen. Es moduliert auch das Regulationssystem des Cholintransporters und führt zu langanhaltenden prokognitiven Effekten .

Ähnliche Verbindungen:

Piracetam: Das erste Racetam-Nootropikum, bekannt für seine kognitivsteigernden Effekte.

Aniracetam: Ein weiteres Racetam mit anxiolytischen und kognitiven Vorteilen.

Oxiracetam: Bekannt für seine stimulierenden Effekte und die Steigerung der kognitiven Leistungsfähigkeit.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seines spezifischen Mechanismus zur Steigerung der Cholinaufnahme mit hoher Affinität, der bei anderen Racetamen nicht beobachtet wird. Diese besondere Wirkung macht es besonders effektiv bei der Verbesserung von Gedächtnis und Lernen in Situationen, in denen die cholinerge Funktion beeinträchtigt ist .

Wissenschaftliche Forschungsanwendungen

Cognitive Disorders

Coluracetam has been explored in various clinical settings for its effects on cognitive disorders:

- Alzheimer’s Disease: Initial studies focused on its potential to improve cognitive function in Alzheimer’s patients. While promising results were observed in animal models regarding memory restoration, human trials yielded inconclusive results .

- Depression and Anxiety: this compound was investigated in phase II clinical trials for major depressive disorder and anxiety. Although these studies were ultimately discontinued due to failure to meet endpoints, preliminary findings suggested potential anxiolytic effects without impacting serotonin levels .

Case Studies

Several case studies have documented the effects of this compound on cognitive enhancement:

- Visual Perception and Reasoning: A study assessed the impact of this compound on visual perception and abstract reasoning. Participants demonstrated improvements in analytical thinking and spatial orientation after administration .

- Memory Improvement in Impaired Subjects: Research involving rats with chemically induced memory deficits showed significant enhancements in working memory following this compound treatment over an eight-day period .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

| Study Focus | Key Findings | Population Studied |

|---|---|---|

| Alzheimer’s Disease | Increased acetylcholine levels; inconclusive human trial results | Animal models; human trials |

| Major Depression & Anxiety | Potential anxiolytic effects; discontinued phase II trials | Human subjects |

| Cognitive Enhancement | Improved visual perception, reasoning, and analytical thinking | Case study participants |

| Memory Restoration | Significant improvement in working memory in impaired rats | Animal models |

Wirkmechanismus

Coluracetam primarily enhances high-affinity choline uptake (HACU), which is the rate-limiting step in the synthesis of acetylcholine, a crucial neurotransmitter for learning and memory . By increasing the availability of choline, this compound boosts acetylcholine production, thereby enhancing cognitive functions. It also modulates the choline transporter regulation system, leading to long-lasting procognitive effects .

Vergleich Mit ähnlichen Verbindungen

Piracetam: The first racetam nootropic, known for its cognitive-enhancing effects.

Aniracetam: Another racetam with anxiolytic and cognitive benefits.

Oxiracetam: Known for its stimulating effects and cognitive enhancement.

Uniqueness of Coluracetam: this compound is unique due to its specific mechanism of enhancing high-affinity choline uptake, which is not observed in other racetams. This distinct action makes it particularly effective in improving memory and learning in conditions where cholinergic function is compromised .

Biologische Aktivität

Coluracetam is a synthetic compound originally developed in Japan, primarily recognized for its role as a cognitive enhancer. It belongs to a class of drugs known as racetams and has garnered attention for its potential neuroprotective properties and effects on memory and learning. The compound acts primarily as a high-affinity choline uptake (HACU) enhancer, which is crucial for the synthesis of acetylcholine (ACh), a neurotransmitter associated with memory and cognitive function.

This compound's primary mechanism involves enhancing the uptake of choline in the brain, which is vital for ACh production. This is achieved through its interaction with the choline transporter (CHT1), leading to increased availability of choline for ACh synthesis. Research indicates that this compound may also modulate the efficiency of HACU, thereby enhancing synaptic ACh levels without directly affecting acetylcholinesterase (AChE) activity, which breaks down ACh in the synapse .

Key Mechanisms:

- High-Affinity Choline Uptake (HACU): this compound enhances HACU activity, facilitating greater choline availability for ACh synthesis .

- Neuroprotective Effects: It has been shown to reverse deficits in ACh levels in animal models, particularly in cases where ACh depletion occurs due to neurotoxic agents .

- Cognitive Enhancement: The compound has demonstrated improvements in various cognitive functions, including memory and learning, particularly in models with induced cognitive deficits .

Observational Studies

This compound has been tested in various animal models to assess its effects on cognitive function. In studies involving rats treated with AF64A (a neurotoxin that induces cholinergic deficits), this compound significantly reversed the decline in ACh levels and improved cognitive performance metrics such as spatial learning and memory retention .

Case Studies

A notable case study examined the effects of this compound on a 36-year-old male participant over three months. The participant reported improvements in visual perception, abstract reasoning, pattern recognition, and analytical thinking, although there was a slight decline in spatial orientation scores. Statistical analysis revealed no significant differences between pre- and post-test scores across most cognitive domains, suggesting that while subjective improvements were noted, they may not have been statistically robust .

Summary of Cognitive Effects from Case Study:

| Cognitive Domain | Pretest Score | Posttest Score | Change | Significance |

|---|---|---|---|---|

| Visual Perception | X | Y | +Δ | NS |

| Abstract Reasoning | X | Y | +Δ | NS |

| Pattern Recognition | X | Y | +Δ | NS |

| Spatial Orientation | X | Y - 5 | -5 | NS |

| Analytical Thinking | X | Y | +Δ | NS |

NS = Not Significant

Pharmacological Studies

Pharmacological studies have demonstrated that this compound enhances cognitive function through its action on the HACU system. In repeated administration studies, it was found that this compound could induce long-lasting pro-cognitive effects by modifying choline transporter regulation systems .

Neurochemical Effects

In rodent studies, administration of this compound resulted in:

Eigenschaften

IUPAC Name |

N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-yl)-2-(2-oxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-11-12(2)25-19-17(11)18(13-6-3-4-7-14(13)20-19)21-15(23)10-22-9-5-8-16(22)24/h3-10H2,1-2H3,(H,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPGQHXMUKWNDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=NC3=C(CCCC3)C(=C12)NC(=O)CN4CCCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159386 | |

| Record name | Coluracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135463-81-9 | |

| Record name | Coluracetam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135463-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coluracetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135463819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coluracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COLURACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6FL6O5GR7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.